TC 2559 Difumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TC 2559 Difumarate is a subtype-selective partial agonist for α4β2 nicotinic acetylcholine receptors . It shows selectivity for α4β2 over α2β4, α4β4, and α3β4 receptors . It is a CNS-selective, orally active compound .
Molecular Structure Analysis
The molecular formula of TC 2559 Difumarate is C20H26N2O9 . Its molecular weight is 438.43 . The chemical name is 4-(5-ethoxy-3-pyridinyl)-N-methyl-(3E)-3-buten-1-amine difumarate .Physical And Chemical Properties Analysis
TC 2559 Difumarate is soluble to 100 mM in water . It should be stored in desiccate at room temperature .Scientific Research Applications
Neurodegenerative Disease Therapeutic Potential : TC-2559 is a novel nicotinic agonist with marked selectivity for central nervous system receptors over peripheral nervous system receptors. It has shown potential in enhancing cognition without increased locomotor activity, suggesting its utility as a therapeutic agent for neurodegenerative diseases (Bencherif et al., 2000).
Antinociceptive Effects and Analgesic Potential : As a selective α4β2 subtype of nicotinic acetylcholine receptor (nAChR) partial agonist, TC-2559 has demonstrated dose-dependent antinociceptive effects in various pain models. This indicates its potential as a new analgesic drug for treating neuropathic pain (Cheng et al., 2011).
Anti-Inflammatory Properties : In cultured murine macrophages, TC-2559 has shown to suppress the upregulation of inflammatory markers like CC-chemokine ligand 3 (CCL3) and interleukin-1β (IL-1β). This effect is attributed to the inhibition of signal transducer and activator of transcription 3 (pSTAT3), which could be beneficial in the suppression of neuropathic pain (Kiguchi et al., 2015).
Impact on Dopaminergic Neurones in the Ventral Tegmental Area : TC-2559 has been shown to increase the firing and bursting activities of dopaminergic neurones in the ventral tegmental area (VTA), predominantly due to activation of α4β2-like nAChRs. This highlights its potential as a pharmacological tool for studying specific subtypes of nicotinic receptors (Wang et al., 2006).
properties
IUPAC Name |
(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2C4H4O4/c1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;2*5-3(6)1-2-4(7)8/h4,6,8-10,13H,3,5,7H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b6-4+;2*2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWVPSJQGJBDLM-MYBAKCFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1)C=CCCNC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CN=CC(=C1)/C=C/CCNC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TC 2559 Difumarate |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.